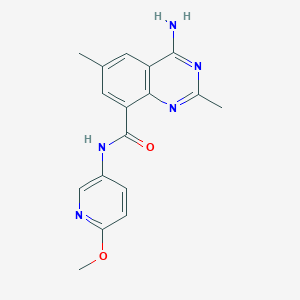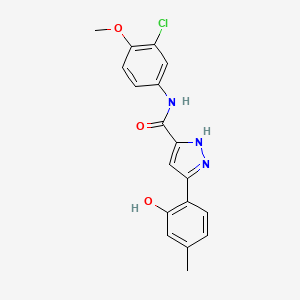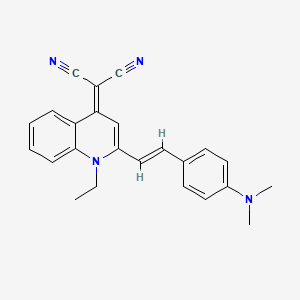
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-keto ester in the presence of a strong acid.
Introduction of the styryl group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions.
Formation of the malononitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the quinoline derivative and malononitrile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound may be used in bioimaging and as a fluorescent marker for cellular studies.
Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile involves its interaction with molecular targets through various pathways:
Fluorescence: The compound’s fluorescence properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
Binding to Biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.
Styryl derivatives: Compounds like styryl dyes and stilbenes have similar styryl moieties.
Dimethylamino derivatives: Compounds such as dimethylaminobenzaldehyde and dimethylaminopyridine contain the dimethylamino group.
特性
分子式 |
C24H22N4 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H22N4/c1-4-28-21(14-11-18-9-12-20(13-10-18)27(2)3)15-23(19(16-25)17-26)22-7-5-6-8-24(22)28/h5-15H,4H2,1-3H3/b14-11+ |
InChIキー |
SJVIAGRCRJUNJG-SDNWHVSQSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(C=C3)N(C)C |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14090586.png)
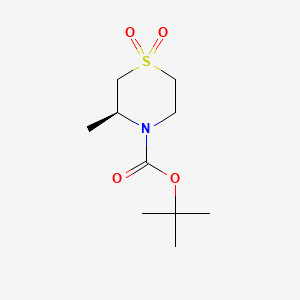
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14090604.png)
![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)
![4-Ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14090612.png)
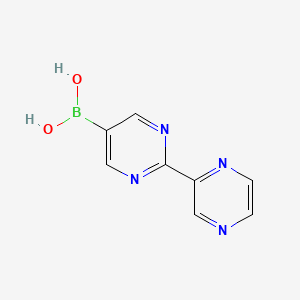
![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
![1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14090636.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)

![1-(2-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090645.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090646.png)
